2-Chloro-6-cyanonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

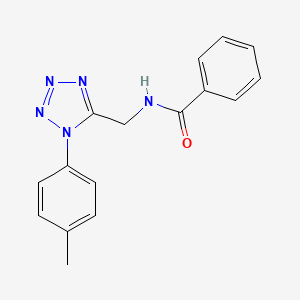

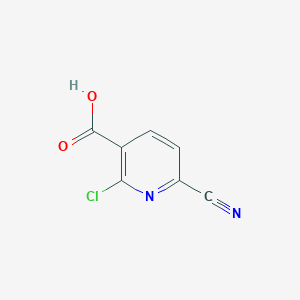

2-Chloro-6-cyanonicotinic acid, also known as 2-chloro-6-cyanopyridine-3-carboxylic acid, is a chemical compound with the molecular formula C7H3ClN2O2 .

Synthesis Analysis

A synthesis method of 2-chloronicotinic acid and its derivative has been described in a patent . The method involves using hydrogen chloride for reaction under higher than ordinary pressure, reducing the use amount of hydrogen chloride, and increasing the product yield .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-cyanonicotinic acid consists of a pyridine ring with a chlorine atom and a cyano group attached at the 2nd and 6th positions respectively, and a carboxylic acid group at the 3rd position .Physical And Chemical Properties Analysis

2-Chloro-6-cyanonicotinic acid is a compound with a molecular weight of 182.56 .Aplicaciones Científicas De Investigación

Biocatalysis and Biotransformation

Rhodococcus erythropolis ZJB-09149 was discovered to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, highlighting its potential in biocatalysis. This transformation involves nitrile hydratase (NHase) and amidase, offering an eco-friendly approach to synthesizing key intermediates for pesticides and medicines (Liqun Jin et al., 2011). Additionally, Pantoea sp. exhibits superior activity in hydrolyzing chlorinated nicotinamides, suggesting its application in the enzymatic production of 2-chloronicotinic acid, a valuable agrochemical and pharmaceutical building block (R. Zheng et al., 2018).

Organic Synthesis and Electrocatalysis

Electrochemical reduction of halopyridines in the presence of CO2 has been explored for the synthesis of aminonicotinic acids, demonstrating the potential of electrosynthesis under mild conditions. This method provides a greener alternative to traditional synthetic routes, with silver cathodes showing notable electrocatalytic effects (A. Gennaro et al., 2004). Furthermore, studies on 6-chloronicotinic acid elucidate its solid-liquid equilibrium behavior in various solvents, aiding in the optimization of synthesis processes for this and related compounds (Zhenxiao Guo et al., 2021).

Advanced Materials and Ligand Design

2-Chloronicotinic acid derivatives, including 2-morpholinonicotinic acid, are identified as crucial intermediates for developing antibiotics, anti-cardiovascular drugs, insecticides, and herbicides. This underscores the importance of 2-chloro-6-cyanonicotinic acid in medicinal chemistry and agrochemical research, facilitating the development of novel compounds with enhanced biological activities (Bingbing Zhao et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloronicotinic acid, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “Synthesis method of 2-chloronicotinic acid and derivative thereof” describes a synthesis method of 2-chloronicotinic acid and a derivative of it . The synthesis method adopts hydrogen chloride which is higher than ordinary pressure for reaction, so that the use amount of hydrogen chloride is reduced, the product yield is increased, a byproduct can be recycled and reused, and the three-waste emission and environmental pollution are reduced .

Propiedades

IUPAC Name |

2-chloro-6-cyanopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPSOFXRJPCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356850-56-0 |

Source

|

| Record name | 2-chloro-6-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)